N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
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Overview
Description
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the ethoxyphenyl and dimethoxybenzamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like pyridine and reducing agents such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like ceric ammonium nitrate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Ceric ammonium nitrate is commonly used for oxidative reactions.
Reducing Agents: Sodium borohydride is a powerful reducing agent used in the reduction of various functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dearylated products, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their function and leading to various biochemical and physiological effects. The exact pathways and targets are still under investigation, but it is believed to disrupt protein-protein interactions and inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: A compound with similar structural features.
Uniqueness
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H20N2O4S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C20H20N2O4S/c1-4-26-15-7-5-13(6-8-15)18-12-27-20(21-18)22-19(23)14-9-16(24-2)11-17(10-14)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) |
InChI Key |
WLIWHSOGMVQNCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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